2,3,5-Trifluoro-6-nitroaniline
Overview
Description
2,3,5-Trifluoro-6-nitroaniline is an organic compound with the molecular formula C6H3F3N2O2. It is a derivative of aniline, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluoro-6-nitroaniline typically involves the nitration of 2,3,5-trifluoroaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration and decomposition of the product . Another method involves the direct fluorination of 2,3,5-trifluoroaniline followed by nitration .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-6-nitroaniline undergoes various chemical reactions, including:
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Potassium cyanide, sodium methoxide.
Major Products Formed
Reduction: 2,3,5-Trifluoro-6-aminoaniline.
Substitution: 2,3,5-Tricyano-6-nitroaniline.
Scientific Research Applications
2,3,5-Trifluoro-6-nitroaniline is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-nitroaniline involves its interaction with molecular targets through its nitro and fluoro groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the fluoro groups can enhance the compound’s stability and binding affinity to targets . The pathways involved include electron transfer and nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trifluoro-6-nitroaniline
- 2,3,5-Trifluoroaniline
- 2,3,5-Tricyano-6-nitroaniline
Uniqueness
2,3,5-Trifluoro-6-nitroaniline is unique due to the presence of both nitro and multiple fluoro groups, which impart distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of fluorinated organic molecules and in various research applications .
Properties
IUPAC Name |
2,3,5-trifluoro-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-2-1-3(8)6(11(12)13)5(10)4(2)9/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQVOARSGADABE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278836 | |
Record name | 2,3,5-trifluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5415-62-3 | |
Record name | 5415-62-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10265 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-trifluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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